molecular formula C22H36O3 B1236012 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid

2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid

Cat. No.: B1236012
M. Wt: 348.5 g/mol
InChI Key: ZIWNJZLXPXFNGN-WZVVFKISSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thromboxane A2, carbocyclic is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and thromboxane A2 synthase . The synthesis involves the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A2 by thromboxane A2 synthase .

Industrial Production Methods: Industrial production of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the conversion of arachidonic acid to thromboxane A2 in a controlled environment .

Scientific Research Applications

Thromboxane A2, carbocyclic has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid is used as a model compound to study the synthesis and reactions of eicosanoids. It is also used to investigate the mechanisms of enzyme-catalyzed reactions involving arachidonic acid .

Biology: In biology, this compound is studied for its role in cell signaling and regulation. It is involved in various cellular processes, including platelet aggregation, vasoconstriction, and inflammation .

Medicine: In medicine, this compound is a target for drug development. Inhibitors of thromboxane A2 synthase and thromboxane A2 receptors are being developed as potential treatments for cardiovascular diseases, such as myocardial infarction and stroke .

Industry: In industry, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs .

Mechanism of Action

Thromboxane A2, carbocyclic exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding activates a signaling cascade that leads to platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include G protein-coupled receptors, phospholipase C, and protein kinase C .

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

(Z)-7-[(2R,3S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m1/s1

InChI Key

ZIWNJZLXPXFNGN-WZVVFKISSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O

Synonyms

2 beta-(Z),3 alpha-(1E,3R)-3-(3-hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
carbocyclic thromboxane A2
thromboxane A2, carbocyclic

Origin of Product

United States

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